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molecular formula C6H7N3O3S B8668115 [2-(Carbamoylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 62557-14-6

[2-(Carbamoylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B8668115
M. Wt: 201.21 g/mol
InChI Key: OUNAOGQKJODDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254260

Procedure details

To a solution of ethyl 2-ureidothiazol-4-ylacetate (3.1 g.) in a mixture of methanol (62 ml.) and water (41 ml.) was dropwise added 1 N potassium hydroxide aqueous solution (13.6 ml) with stirring under ice-cooling, and the solution was stirred for overnight at room temperature, and then the solvent was distilled off therefrom. The residue was dissolved in water (150 ml.), washed with ethyl acetate and then adjusted to pH 3.5 with 10% hydrochloric acid. Thus obtained aqueous layer was cooled with ice, and the precipitates were collected by filtration, washed with cold water (10 ml.) and then dried to give colorless crystals of 2-ureidothiazol-4-ylacetic acid (2.44 g.), mp 189° C. (dec.).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([O:13]CC)=[O:12])[N:9]=1)[C:2]([NH2:4])=[O:3].[OH-].[K+]>CO.O>[NH:1]([C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[N:9]=1)[C:2]([NH2:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
N(C(=O)N)C=1SC=C(N1)CC(=O)OCC
Name
Quantity
62 mL
Type
solvent
Smiles
CO
Name
Quantity
41 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the solution was stirred for overnight at room temperature
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (150 ml.)
WASH
Type
WASH
Details
washed with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
Thus obtained aqueous layer was cooled with ice
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
WASH
Type
WASH
Details
washed with cold water (10 ml.)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)N)C=1SC=C(N1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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